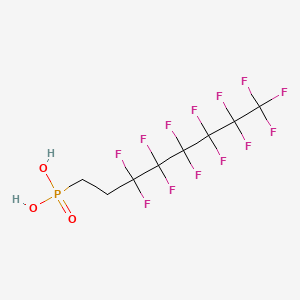

Perfluorohexyl ethylphosphonic acid

Description

Contextualization within Per- and Polyfluoroalkyl Substances (PFAS) Research

Perfluorohexyl ethylphosphonic acid is classified within the large family of per- and polyfluoroalkyl substances (PFAS), a group of thousands of man-made chemicals. nih.govfrontiersin.org PFAS are characterized by the presence of at least one perfluoroalkyl moiety, where hydrogen atoms on a carbon chain are replaced by fluorine atoms. nih.gov This carbon-fluorine bond is exceptionally strong, making PFAS resistant to degradation and giving them properties like water and oil repellency. nih.govontosight.ai These characteristics have led to their use in a wide array of industrial and consumer products since the 1940s, including non-stick coatings, firefighting foams, and stain-resistant textiles. nih.govontosight.ainy.gov

Like other PFAS, the very stability of this compound contributes to concerns about its environmental persistence. ontosight.ai The widespread use and resistance to breakdown of PFAS have resulted in their ubiquitous presence in the environment, accumulating in soil, water, wildlife, and humans. nih.govny.gov Research into compounds like this compound is part of a broader effort to understand the environmental fate, transport, and behavior of the thousands of chemicals that constitute the PFAS class. ny.govitrcweb.orgnih.gov The functional group of a PFAS molecule—in this case, a phosphonic acid—plays a critical role in its environmental behavior, influencing its transport mechanisms and how it interacts with various media. itrcweb.org

Historical Development and Evolution of Research Focus

Research into fluorinated compounds has evolved significantly over the decades. Initial focus was on "legacy" PFAS, such as Perfluorooctanoic acid (PFOA) and Perfluorooctane (B1214571) sulfonic acid (PFOS), which were produced in large quantities. nih.gov However, growing evidence of their persistence, bioaccumulation, and potential health effects led to a manufacturing shift in the early 2000s. nih.govnih.gov This prompted the development and use of alternative substances, often referred to as "emerging" or "replacement" PFAS. nih.govnih.gov

This compound falls into this category of emerging PFAS. The research focus has consequently expanded to include these newer compounds to understand if they share the same environmental and health concerns as the legacy substances they were designed to replace. nih.gov The detection of these replacement PFAS, sometimes at high concentrations near industrial facilities, has spurred investigations into their environmental fate and transport. nih.govnih.gov The historical trajectory of PFAS research shows a move from studying a few well-known compounds to attempting to characterize a vast and diverse class of chemicals, including less-studied subclasses like fluorinated organophosphorus acids.

Current Research Landscape and Emerging Trends in Fluorinated Organophosphorus Compounds

The current research landscape for this compound is multifaceted. It is being investigated for its specific applications and as part of the broader study of emerging environmental contaminants. Key research areas include:

Surface Science and Materials Engineering: The compound is studied for its ability to modify the surface properties of materials like metal oxides, which is relevant for applications in catalysis and sensor technology. lookchem.com

Enzyme Inhibition: Research has identified this compound as a potent and irreversible inhibitor of the enzyme butyrylcholinesterase (BChE), suggesting potential for further investigation in biomedical fields.

Organic Synthesis: It serves as a reagent in the development of other phosphonic acid derivatives.

More broadly, the field of fluorinated organophosphorus compounds is experiencing a resurgence. nih.gov Initially associated with toxicity, these compounds are now showing promise in fields like chemical biology and drug development. nih.gov The incorporation of fluorine into organophosphates can significantly alter their biological behavior, potentially enhancing properties like metabolic stability and absorption. researchgate.net

Emerging trends focus on developing new, more environmentally friendly synthesis methods for fluorinated compounds to avoid the use of hazardous reagents. researchgate.netsciencedaily.com Researchers are exploring techniques like electrochemical and photochemical fluorination. numberanalytics.com There is also a significant push to develop better analytical methods, such as liquid chromatography coupled with mass spectrometry (LC-MS/MS), to detect and quantify the expanding list of known PFAS, including organophosphorus types, in various environmental matrices. nih.govitrcweb.orgepa.gov Non-targeted analysis using high-resolution mass spectrometry is also becoming crucial for identifying previously unknown PFAS compounds in the environment. epa.gov

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes key chemical and physical properties of the compound.

| Property | Value |

| Chemical Formula | C₈H₆F₁₃O₃P |

| Molecular Weight | 428.08 g/mol |

| CAS Number | 252237-40-4 |

| Melting Point | 168-173°C |

| Boiling Point (Predicted) | 276.4 ± 50.0 °C |

| Density (Predicted) | 1.706 ± 0.06 g/cm³ |

| pKa (Predicted) | 2.08 ± 0.10 |

Data sourced from LookChem lookchem.com and Benchchem .

Table 2: Comparison of Related Fluorinated Compounds

This table provides a comparative look at this compound and other relevant PFAS compounds.

| Compound Name | Abbreviation | Functional Group | Key Research Interest |

| This compound | PFHEPA | Phosphonic Acid | Enzyme inhibition, surface modification |

| Perfluorooctanoic acid | PFOA | Carboxylic Acid | Legacy contaminant, widespread environmental presence nih.govnih.gov |

| Perfluorooctane sulfonic acid | PFOS | Sulfonic Acid | Legacy contaminant, used in firefighting foams ny.govnih.gov |

| Hexafluoropropylene oxide dimer acid | HFPO-DA (GenX) | Ether Carboxylic Acid | PFOA replacement, emerging contaminant nih.govnih.govnih.gov |

| 6:2 Chlorinated Polyfluoroalkyl Ether Sulfonate | 6:2 Cl-PFAES (F-53B) | Ether Sulfonic Acid | PFOS replacement in industrial processes, emerging contaminant nih.govnih.gov |

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F13O3P/c9-3(10,1-2-25(22,23)24)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H2,(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXIXSRZQUFPIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(=O)(O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F13O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179883 | |

| Record name | 2-(Perfluorohexyl)ethylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252237-40-4, 1203556-78-8 | |

| Record name | Perfluorohexyl ethylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252237404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Perfluorohexyl)ethylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Perfluorohexyl)ethyl phosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 252237-40-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROHEXYL ETHYLPHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H915F99WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations

Established Reaction Pathways for Perfluorohexyl Ethylphosphonic Acid Synthesis

The synthesis of this compound (PFHEPA) has been approached through several established chemical routes that leverage principles of organophosphorus chemistry. A primary and historically significant method is a variation of the Michaelis-Arbuzov reaction, which is a cornerstone for forming carbon-phosphorus bonds. This pathway typically involves the reaction of a fluorinated alkyl halide with a phosphite (B83602) ester, followed by hydrolysis to yield the final phosphonic acid. Industrial-scale production has focused on adapting these foundational techniques to optimize for both high yield and purity, meeting the stringent requirements for its applications.

Another established method is radical telomerization. This process involves reacting perfluorohexyl iodide with ethylphosphonic dichloride under UV irradiation, which can achieve yields in the range of 60–70%.

A comparative overview of these primary synthesis routes is presented below.

| Synthesis Route | Key Reactants | Typical Conditions | Reported Yield | Key Features |

| Michaelis-Arbuzov Reaction | Fluorinated alkyl halide, Phosphite ester | Heat | Variable | Foundational method for C-P bond formation. |

| Radical Telomerization | Perfluorohexyl iodide, Ethylphosphonic dichloride | UV light | ~60–70% | Utilizes free radical mechanism. |

| Electrochemical Fluorination | Not specified | Electrochemical cell | Lower scalability | Results in high purity (>95%) product. |

Free radical polymerization represents a key strategy for incorporating the perfluoroalkyl chain into the phosphonic acid structure. smolecule.com One documented approach involves the polymerization of monomers such as heptadecafluorodecyl methacrylate (B99206) with (dimethoxyphosphoryl) methyl methacrylate. smolecule.com This method builds the carbon backbone and introduces the perfluoroalkyl group simultaneously. Following polymerization, the resulting polymer undergoes hydrolysis to convert the phosphonate (B1237965) ester groups into the desired phosphonic acid functionalities. smolecule.com

Dispersion polymerization is another relevant technique. In this method, monomers like PFCA-loaded N,N,N-trimethyl-N-(2-methacryloyloxyethyl)ammonium (TPMA) are polymerized in a solvent like methanol. nih.gov The choice of the perfluoroalkyl chain length can influence the solubility of the resulting polymer and the polymerization process itself. nih.gov For instance, polymers with shorter perfluoroalkyl chains may remain soluble in the reaction medium, while those with longer chains can precipitate, forming dispersions of polymer microspheres. nih.gov

Phosphorylation is the critical step that introduces the phosphonic acid moiety onto the perfluoroalkylated precursor. The Michaelis-Arbuzov reaction is a classic and effective method for this transformation. Another common strategy involves the nucleophilic substitution of a perfluorohexyl halide, such as perfluorohexyl iodide, with derivatives of ethylphosphonic acid.

| Phosphorylation Strategy | Precursor Example | Key Transformation |

| Michaelis-Arbuzov Reaction | Fluorinated alkyl halide | Formation of a C-P bond via reaction with a trialkyl phosphite. |

| Nucleophilic Substitution | Perfluorohexyl iodide | Displacement of iodide by an ethylphosphonic acid derivative. |

| Hydrolysis of Esters | Diethyl 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylphosphonate | Conversion of phosphonate ester to phosphonic acid. smolecule.comlookchem.com |

Advanced Synthetic Approaches and Process Optimization Studies

Advanced synthetic methods for producing this compound often prioritize higher purity and improved process efficiency. Electrochemical fluorination stands out as a method capable of producing PFHEPA with greater than 95% purity. However, this technique is associated with lower scalability and the formation of specific byproducts.

Process optimization is a critical aspect of industrial production, focusing on maximizing yield and purity while minimizing costs and environmental impact. dtu.dk This involves the careful selection of raw materials, reaction conditions, and purification methods. dtu.dk For instance, purification of PFHEPA often requires advanced chromatographic techniques like iterative column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate isomers and achieve high purity levels (>98%). Optimization studies also consider the trade-offs between different synthetic routes, balancing factors like scalability, cost, and the purity of the final product. dtu.dk

Characterization of Reaction Intermediates and Byproduct Formation Mechanisms

The characterization of reaction intermediates and an understanding of byproduct formation are crucial for controlling the synthesis of this compound. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for confirming the structure of intermediates and the purity of the final product.

| Analytical Technique | Application in PFHEPA Synthesis |

| ¹⁹F NMR | Confirms the incorporation and structure of the perfluoroalkyl chain. |

| LC-MS | Detects and quantifies the desired product and any residual fluorinated intermediates or byproducts. |

| Preparative HPLC | Used in purification to isolate isomers and achieve high purity. |

Advanced Analytical Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Surface Analysis

Spectroscopy plays a pivotal role in the analysis of perfluoroalkylphosphonic acids (PFPAs), offering insights into both molecular structure and surface interactions.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive technique for analyzing the chemical composition and bonding states of a material's outermost layers (typically 5-10 nm). eag.comcarleton.edu This non-destructive method irradiates a sample with monochromatic X-rays, causing the emission of core-level electrons. warwick.ac.uk The kinetic energy of these emitted photoelectrons is measured, which is characteristic of the elements present and their chemical (oxidation) state. eag.comsinica.edu.tw

In the context of perfluorohexyl ethylphosphonic acid and related compounds, XPS is invaluable for studying their interaction with various surfaces. It can be used to investigate surface-mediated processes like sorption, catalysis, and corrosion. carleton.edu By analyzing high-resolution spectra of specific elements, such as Carbon (C 1s), Fluorine (F 1s), Oxygen (O 1s), and Phosphorus (P 2p), researchers can deduce the nature of chemical bonds.

Key applications include:

Elemental Quantification: Determining the atomic composition of a surface after exposure to the compound. eag.com

Chemical State Analysis: Distinguishing between different bonding environments. For example, shifts in the C 1s spectrum can differentiate between C-F, C-C, and C-P bonds. Increased oxidation states, resulting from the removal of valence electrons, lead to higher binding energies. carleton.eduresearchgate.net

Interfacial Bonding Studies: Understanding how the phosphonic acid headgroup and the perfluorinated tail bond with substrates. Studies on similar compounds have used XPS to quantify the relative amounts of surface species and investigate Lewis acid-base interactions at interfaces. vub.be For instance, analyzing the surface of materials designed to adsorb PFPAs can confirm the presence and bonding mechanism of the captured molecules.

Table 1: Information Derivable from XPS Analysis for this compound

| Parameter | Description | Relevance to Analysis |

| Elemental Survey | A broad scan detecting all elements present on a surface (except H and He). carleton.edu | Confirms the presence of F, C, O, and P from the molecule on a substrate. |

| High-Resolution Scans | Detailed scans of specific photoelectron peaks (e.g., C 1s, F 1s, P 2p). | Provides chemical state and bonding information. Small shifts (~0.1 eV) reveal changes in the chemical environment. carleton.edu |

| Binding Energy | The energy holding a core electron within its orbital, characteristic of a specific element and its oxidation state. sinica.edu.tw | Identifies elements and their bonding states (e.g., distinguishing C-F₂ from C-H₂). |

| Chemical Shift | A change in binding energy due to a change in the chemical bonding of an atom. carleton.edu | Used to analyze the interaction of the phosphonic acid group with a surface. |

| Depth Profiling | Analysis performed in conjunction with ion sputtering to characterize composition as a function of depth. eag.com | Determines the thickness and composition of thin films or surface layers of the compound. |

While mass spectrometry-based methods are dominant, research into alternative and complementary spectroscopic techniques is active. These emerging methods aim to provide rapid, field-deployable, or lower-cost analysis, often avoiding complex sample preparation. bohrium.com

Sensor-Based Optical Methods: These techniques utilize changes in optical phenomena upon interaction with the target analyte. They include methods based on fluorescence spectroscopy and Raman scattering. bohrium.com The development of novel nanomaterials, such as carbon dots and metallic nanostructures, is a key area of research to create sensors with high sensitivity and selectivity for PFAS through interactions like fluorophilic and electrostatic forces. rsc.org

Electrochemical Sensors: These sensors measure changes in electrical properties and are known for their high sensitivity and potential for miniaturization. bohrium.com

Paper Spray Mass Spectrometry (PS-MS): A recently developed technique that serves as a rapid, chromatography-free method for PFAS detection. In PS-MS, a few microliters of a sample are applied to filter paper, and a high voltage generates ions that are directed into a mass spectrometer. technologynetworks.com This method has demonstrated the ability to detect PFAS compounds in water, soil, and food packaging in under three minutes, offering a significant advantage in speed over traditional chromatographic techniques. technologynetworks.com

Mass Spectrometry-Based Detection and Quantification Methodologies

Mass spectrometry (MS) is the cornerstone of trace-level analysis for this compound. Conventional analysis typically relies on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), but this approach faces challenges related to extensive sample preparation, long analysis times, and potential for contamination. msu.eduselectscience.net To address this, chromatography-free strategies are being developed.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a "soft" ionization technique that enables rapid and sensitive analysis with high mass resolution. msu.edu It is particularly valuable for its ability to perform direct, in-situ analysis of samples, which can significantly reduce preparation time and solvent consumption. msu.edubattelle.org

Research has focused on optimizing MALDI-TOF MS for the specific detection of PFPAs, including 2-(perfluorohexyl)ethylphosphonic acid. msu.edu This involves the careful selection and development of a suitable matrix, a substance that co-crystallizes with the analyte and absorbs the laser energy to facilitate gentle ionization. A key development was the use of a novel 2:1 binary mixture of 9-aminoacridine (B1665356) (9-AA) and N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NEDC) as a MALDI matrix. msu.edu This optimized matrix composition, along with fine-tuned instrument laser conditions, enabled the successful detection of the deprotonated ions of PFPAs in water samples. msu.edu

Table 2: Optimized MALDI-TOF MS Parameters for PFPA Detection

| Parameter | Optimized Condition/Compound | Purpose | Reference |

| Analyte | 2-(Perfluorohexyl)ethylphosphonic acid | Target compound for method development. | msu.edu |

| Ionization Mode | Negative | To detect the deprotonated [M-H]⁻ ion of the acidic PFPA. | msu.edu |

| MALDI Matrix | 2:1 binary mixture of 9-AA and NEDC | Novel matrix enabling successful ionization and detection of PFPAs. | msu.edu |

| Platform | MALDI-TOF MS | Provides rapid, chromatography-free analysis with high throughput. | msu.edubattelle.org |

To further enhance the power of MALDI-TOF MS, it can be coupled with Trapped Ion Mobility Spectrometry (TIMS). TIMS provides an additional dimension of separation in the gas phase, distinguishing ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge—a property known as collisional cross-section (CCS). nih.gov

This integration is particularly powerful for PFAS analysis, which is often complicated by the presence of numerous structural isomers. bruker.comchromatographyonline.com The combination of high-resolution mass spectrometry with high-resolution ion mobility allows for the reliable separation of these isomeric compounds. chromatographyonline.comresearchgate.net By filtering the data based on an ion's mobility (or drift time), it is possible to significantly enhance the signal-to-noise ratio, enabling detection at much lower concentrations—from parts-per-billion (ppb) down to parts-per-trillion (ppt) levels for some PFAS. nih.govlcms.cz This enhanced sensitivity and accuracy are crucial, especially when analyzing samples from complex environmental matrices. bruker.com

A primary driver for developing methods like MALDI-TIMS-TOF MS is to overcome the inherent challenges of analyzing PFAS in complex environmental and biological samples. msu.edubruker.com Conventional LC-MS/MS workflows, while robust, often require laborious solid-phase extraction (SPE) and cleanup steps to remove matrix interferences that can suppress the analyte signal or lead to inaccurate quantification. chromatographyonline.comresearchgate.net These methods are also time-consuming and consume large volumes of high-purity solvents. msu.edu

Chromatography-free strategies based on MALDI-TOF MS offer a high-throughput alternative, capable of analyzing hundreds of samples in a single day after a simplified enrichment process. msu.edubattelle.org The addition of TIMS provides a powerful tool to combat matrix effects. By separating the target PFPA ions from the myriad of co-extracted matrix components in the gas phase, TIMS acts as a filter, increasing analytical accuracy and sensitivity without the need for extensive chromatographic separation. bruker.comlcms.cz This approach streamlines the analytical workflow, making it more efficient for large-scale screening and monitoring of PFPAs like this compound. chromatographyonline.com

Chromatographic Separations and Coupled Techniques

The robust carbon-fluorine bond and the presence of a hydrophilic phosphonic acid group in this compound (C8H6F13O3P) present unique challenges and opportunities for its separation and detection in environmental samples. Chromatographic techniques, particularly when coupled with mass spectrometry, are fundamental to accurately identifying and quantifying this compound.

Ion chromatography (IC) is an analytical technique well-suited for the separation of charged molecules, making it a promising method for detecting anionic per- and polyfluoroalkyl substances (PFAS), including perfluoroalkylphosphonic acids (PFPAs) like this compound. chromatographyonline.com The primary advantage of IC lies in its ability to analyze water samples with minimal preparation, which is beneficial for high-throughput environmental monitoring.

The separation of PFAS using IC often involves specialized stationary phases. For instance, novel cationic stationary phases, such as those composed of a resorcinarene (B1253557) bound to arginine, have been synthesized and successfully used to separate various PFAS, including perfluorocarboxylic acids and perfluorosulfonic acids. In such systems, the retention times of the analytes are influenced by the number of fluorinated carbons and the nature of the acidic functional group. A notable characteristic of PFAS separation via IC is that decreasing the concentration of the eluent, such as sodium hydroxide (B78521) (NaOH), can lead to improved separation, which is contrary to the behavior of common inorganic anions.

However, the analysis of complex environmental matrices like soil, sediment, and biota presents significant challenges due to matrix effects. nih.gov These matrices contain a multitude of interfering substances that can co-elute with the target analytes, suppressing or enhancing the signal and leading to inaccurate quantification. nih.govchromatographyonline.com While IC is effective for cleaner water samples, its direct application to complex solid and biological samples often requires extensive sample preparation, including extraction and clean-up steps, to mitigate these interferences. nih.govacs.org

To enhance the specificity and sensitivity required for complex matrices, coupling IC with mass spectrometry (IC-MS/MS) is a powerful approach. thermofisher.com Furthermore, combustion ion chromatography (CIC) serves as a complementary technique. waters.comnih.gov CIC is used to determine the total amount of adsorbable organic fluorine (AOF) in a sample, providing a measure of the total PFAS burden, which would include contributions from this compound and other fluorinated compounds. thermofisher.comnih.gov This can be particularly useful for screening samples to identify those with high levels of organofluorine contamination before undertaking more detailed, compound-specific analyses. waters.com

Table 1: Challenges and Considerations for Ion Chromatography (IC) Analysis of Perfluoroalkylphosphonic Acids (PFPAs) in Environmental Matrices

| Challenge | Consideration | Mitigation Strategy |

| Matrix Interference | Co-elution of non-target compounds in complex matrices like soil, sediment, and biota can cause ion suppression or enhancement. nih.gov | Extensive sample preparation including solid-phase extraction (SPE) for cleanup and pre-concentration. acs.org Coupling IC with mass spectrometry (MS/MS) for enhanced selectivity. |

| Sensitivity | Achieving the low detection limits required for environmental monitoring (ng/L or pg/g levels) can be difficult with IC alone. chromatographyonline.com | Coupling with sensitive detectors like mass spectrometers (MS/MS). thermofisher.com Pre-concentration of the sample using techniques like solid-phase extraction. |

| Analyte Recovery | PFPAs can exhibit strong sorption to solid surfaces and instrument components, leading to poor recovery. | Use of mobile phase modifiers (e.g., methyl piperidine) and specialized sample handling procedures, such as using polypropylene (B1209903) containers instead of glass. nih.gov |

| Lack of Standards | The availability of certified reference standards for emerging PFPAs can be limited, hindering accurate quantification. nih.gov | Development of in-house standards or use of surrogate compounds for semi-quantification in screening methods. |

The development of robust analytical methods is crucial for understanding the environmental occurrence and fate of PFPAs. Method development efforts are generally focused on two complementary approaches: targeted analysis for specific, known compounds and non-targeted analysis to identify a broader range of known and unknown PFAS. nih.govnih.gov

Targeted Analysis

Targeted analysis aims to accurately quantify a predefined list of analytes, such as this compound. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity. researchgate.netresearchgate.net

Method development for the targeted analysis of PFPAs in environmental samples involves several critical steps:

Sample Preparation: Solid-phase extraction (SPE) is a commonly used technique to extract, clean up, and pre-concentrate PFPAs from aqueous and solid samples. acs.org Weak anion-exchange (WAX) cartridges have proven effective for retaining and isolating these acidic compounds from matrix interferences. acs.org

Chromatographic Separation: The choice of LC column and mobile phase is critical for achieving good chromatographic resolution and peak shape. The use of a mobile phase additive, such as methyl piperidine, has been shown to be crucial for achieving satisfactory recoveries and sensitivity for PFPAs. nih.gov

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is used for detection, providing two levels of mass filtering for high selectivity. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each target analyte are monitored.

A study detailing the simultaneous quantification of perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs), and PFPAs in drinking water highlights a validated method. nih.gov This method utilized SPE for sample pre-concentration and LC-MS/MS for analysis, demonstrating the ability to reach sub-ng/L detection limits. nih.gov Such sensitive methods are essential for assessing human exposure through dietary intake. nih.gov

Table 2: Typical LC-MS/MS Parameters for Targeted Analysis of Perfluoroalkylphosphonic Acids

| Parameter | Specification | Purpose |

| Analytical Column | C18 reversed-phase column | Separation of PFPAs based on their hydrophobicity. |

| Mobile Phase | Gradient elution with water and methanol/acetonitrile, often containing a modifier like ammonium (B1175870) acetate (B1210297) or methyl piperidine. nih.govnih.gov | To achieve optimal separation and elution of a range of PFPAs with varying chain lengths and to improve peak shape and sensitivity. nih.gov |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | PFPAs readily deprotonate to form negative ions, making ESI- the preferred ionization technique. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. |

| Sample Preparation | Solid-Phase Extraction (SPE) with Weak Anion-Exchange (WAX) cartridges. acs.org | To concentrate the analytes and remove matrix interferences from the sample. acs.org |

Non-Targeted Analysis

Given that thousands of different PFAS are thought to exist, targeted methods alone provide an incomplete picture of environmental contamination. nih.gov Non-targeted analysis (NTA) employs high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) or Orbitrap MS, to screen for a wide array of compounds without pre-selecting analytes. nih.gov This approach is invaluable for discovering novel or emerging PFPAs and other PFAS in the environment.

A typical NTA workflow involves:

Data Acquisition: Samples are analyzed using HRMS to generate a comprehensive dataset of all ionizable compounds within a certain mass range.

Data Processing: The complex data is processed using specialized software to detect features (unique m/z and retention time pairs).

Compound Identification: Features are compared against in-house or commercial databases of known PFAS for "suspect screening." For unknown features, elucidation tools are used to propose potential structures based on accurate mass, isotopic patterns, and fragmentation data. This allows for the tentative identification of compounds not previously reported. nih.gov

NTA methods have been successfully applied to identify numerous PFAS in complex matrices such as wastewater and biota. researchgate.net These studies reveal that the total concentration of PFAS can be significantly underestimated when relying solely on targeted methods. researchgate.net While NTA is a powerful discovery tool, the confirmation of tentatively identified compounds requires comparison with authentic reference standards.

Table 3: General Workflow for Non-Targeted Analysis (NTA) of Perfluoroalkylphosphonic Acids

| Step | Description | Key Technologies/Methods |

| 1. Sample Preparation | Extraction from the matrix (e.g., water, soil, biota) with minimal and clean solvents to reduce background contamination. chromatographyonline.com | Solid-Phase Extraction (SPE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). |

| 2. HRMS Analysis | Separation by UPLC followed by detection with a high-resolution mass spectrometer to obtain accurate mass measurements of precursor and fragment ions. nih.govnih.gov | UPLC coupled to Q-TOF MS or Orbitrap MS. |

| 3. Data Processing | Raw data is processed to create a list of all detected chemical features (mass, retention time, intensity). | Software platforms like UNIFI, Compound Discoverer, or open-source equivalents. |

| 4. Suspect Screening | The feature list is screened against databases of known PFAS, including PFPAs, to tentatively identify compounds. | Comparison with in-house or commercial libraries (e.g., NORMAN). |

| 5. Unknown Identification | For features not found in databases, tools like mass defect filtering and fragmentation analysis are used to propose novel structures. | Molecular formula generation, fragmentation prediction software, analysis of homologous series. |

| 6. Confirmation | Tentatively identified structures are confirmed by acquiring and analyzing authentic chemical standards. | Comparison of retention time and mass spectra with a certified reference material. |

Interfacial Science and Materials Engineering Applications

Formation and Characterization of Self-Assembled Monolayers (SAMs)

Perfluorohexyl ethylphosphonic acid and similar fluoroalkyl phosphonic acids are known for their ability to form dense, well-ordered self-assembled monolayers (SAMs) on a variety of substrates, particularly metal oxides. smolecule.com These SAMs are created through a straightforward process, often involving the immersion of the substrate into a dilute solution of the phosphonic acid. nih.govacs.org The resulting monolayers are highly stable due to the strong interaction between the phosphonic acid group and the surface. nih.govacs.org

Substrate Interactions and Adsorption Mechanisms

The formation of robust SAMs is primarily driven by the strong affinity of the phosphonic acid headgroup (—PO(OH)₂) for metal oxide surfaces. The adsorption mechanism involves a condensation reaction between the phosphonic acid and the hydroxyl groups present on the native oxide layer of the metal. This leads to the formation of strong, covalent P-O-metal bonds.

Research has shown that the binding can occur in different configurations, most commonly bidentate (where two oxygen atoms from the phosphonic acid bind to the surface) and monodentate modes. nih.gov This strong covalent linkage is responsible for the high thermal and hydrolytic stability of phosphonic acid-based SAMs compared to those formed from other molecules like silanes or carboxylic acids. nih.govacs.orgnih.gov

Tailoring Surface Functionality and Wettability Modulation

The structure of this compound is amphiphilic, with the hydrophilic phosphonic acid "head" anchoring to the substrate and the hydrophobic and oleophobic perfluoroalkyl "tail" orienting away from the surface. This molecular arrangement creates a new surface with dramatically altered properties.

The densely packed, low-energy fluorocarbon chains (—CF₂)n impart a high degree of water and oil repellency. ontosight.ai Studies have demonstrated that surfaces modified with fluorinated phosphonic acid SAMs become significantly more hydrophobic. This modification of surface wettability is crucial for applications requiring anti-corrosion coatings and water-repellent treatments. smolecule.com Furthermore, the strong electron-withdrawing nature of the fluoroalkyl chains can systematically tune the surface work function, a critical parameter in electronic devices. nih.gov

Role in Surface Modification and Catalysis

The ability of this compound to form stable, functional monolayers makes it a valuable tool for surface modification, with emerging roles in catalytic applications. Its primary function is not typically as a direct catalyst but as a surface modifier that alters the behavior of catalytic systems.

Phosphonate (B1237965) Group Affinity for Metal Ions and Metal Oxide Surfaces

The phosphonate functional group exhibits a powerful affinity for a wide range of metal ions and metal oxide surfaces. This property is central to its use in surface science. It has been shown to bind effectively to oxides of aluminum, titanium, copper, zinc, and indium tin, among others. osti.govlookchem.comnih.gov This strong and versatile binding capability allows for the precise engineering of interfaces, which is essential for advanced material performance in fields from microelectronics to biomedical devices. nih.govacs.orglookchem.com

Investigations into Heterogeneous Catalytic Activity and Reaction Mechanisms

While not a catalyst in the traditional sense, monolayers of phosphonic acids have been investigated as a means to control the near-surface environment of heterogeneous catalysts, thereby influencing their activity and selectivity. osti.govresearchgate.net Research on various metal oxides has shown that a phosphonic acid SAM can act as a "surface-level dopant." osti.gov

For example, on metal oxides like TiO₂, phosphonic acid modifiers can significantly alter the pathways of alcohol decomposition, favoring dehydration while suppressing other reactions. osti.gov This suggests that the monolayer modifies the electronic properties or active sites of the underlying oxide catalyst. In other systems, such as Pt/Al₂O₃ catalysts, phosphonic acid SAMs on the alumina (B75360) support can mediate the adsorption of reactants like CO₂, thereby controlling the hydrogenation activity. researchgate.net Furthermore, related fluoroalkyl phosphonic acids have been studied as radical scavengers in proton-exchange membrane fuel cells, where they can chelate with metal ions that might otherwise catalyze the formation of damaging radicals, thus enhancing the durability of the system. rsc.orgrsc.org

Integration in Advanced Functional Material Formulations

The unique properties imparted by this compound SAMs have led to their integration into a variety of advanced functional materials, particularly in the realm of organic electronics.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆F₁₃O₃P |

| Molecular Weight | 428.08 g/mol |

| Melting Point | 168-173°C |

| Boiling Point (Predicted) | 276.4 ± 50.0 °C |

| Density (Predicted) | 1.706 ± 0.06 g/cm³ |

| pKa (Predicted) | 2.08 ± 0.10 |

Data sourced from lookchem.com

Table 2: Applications of this compound in Surface Modification

| Substrate | Modification/Effect | Application |

|---|---|---|

| Gallium Nitride (GaN) | Functionalization to tune optical properties. lookchem.com | Chemical Sensors lookchem.com |

| Indium Tin Oxide (ITO) | Coating to modify surface energy and work function. nih.govlookchem.com | Organic Light Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) nih.govlookchem.com |

| Copper (Cu) | Surface characteristic modification. lookchem.com | Printed Circuit Boards lookchem.com |

| Aluminum Oxide (Al₂O₃) | Forms a protective, hydrophobic monolayer. | Corrosion Protection, Control of Threshold Voltage in Transistors |

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| Perfluorocarboxylic acids |

| Perfluoroalkyl sulfonic acids |

| (11-hydroxyundecyl)phosphonic acid |

| (12-carboxydodecyl)phosphonic acid |

| trifluoroethylamine hydrochloride |

| carbonyldiimidazole |

| N-hydroxysuccinimide |

| pentafluorobenzyl phosphonic acid |

| pinacolborane |

| Gallium Nitride |

| Indium Tin Oxide |

| Titanium Dioxide |

Surface Treatment of Pigments for Dispersion Stability and Repellency in Inks and Cosmetics

The efficacy of this compound as a surface treatment agent is well-documented in the formulation of high-performance inks and cosmetics. Its primary functions are to enhance dispersion stability and to impart repellency, which are critical for the quality and longevity of the final products.

In the ink industry, particularly for solvent-based inks, base metal pigments are surface-treated with 2-(Perfluorohexyl)ethylphosphonic acid. google.com This treatment is instrumental in achieving images with excellent glossiness and high weather resistance. google.com The phosphonic acid group chemically bonds to the surface of the pigment particles, while the perfluorohexyl tail creates a low-energy surface that reduces inter-particle attraction. This modification prevents the agglomeration of pigment particles, leading to a stable and uniform dispersion within the ink's organic solvent vehicle. google.com A patent for a pigment dispersion liquid specifies that after this surface treatment, the concentration of the fluorine element on the surface of the base metal pigment should range from 8 atm % to 35 atm % when analyzed via X-ray photoelectron spectroscopy (XPS). google.com This level of surface coverage is crucial for obtaining the desired stability and performance. Another patent for an ink jet composition also identifies 2-(perfluorohexyl) ethylphosphonic acid as a key surface treatment agent. googleapis.com

Table 1: Application of this compound in Pigment Surface Treatment

| Application | Pigment Type | Treatment Compound | Key Benefit | Analytical Finding | Source |

|---|---|---|---|---|---|

| Solvent-Based Ink | Base Metal Pigment | 2-(Perfluorohexyl)ethylphosphonic acid | Improved glossiness, dispersibility, and weather resistance. | Fluorine surface concentration of 8-35 atm % by XPS. | google.com |

Design and Performance in Infrared Absorption Materials

This compound is a component in the design of sophisticated infrared (IR) absorption materials. These materials are typically composed of a resin matrix into which specialized IR-absorbing compounds are dispersed. google.com

A patented technology describes an infrared absorption material that incorporates a copper phosphonate compound. google.com This compound can be synthesized using a combination of phosphonic acids, with 2-(Perfluorohexyl) ethylphosphonic acid being cited as a potential constituent. google.com In these materials, the copper phosphonate compound is dispersed in particle form within a resin. The research indicates that the particle size of the copper phosphonate is a critical parameter, with an average diameter between 0.01 µm and 100 µm being preferable for excellent dispersibility in the resin. google.com

The inclusion of the perfluorinated phosphonic acid is significant. The unique refractive index of the resulting copper phosphonate particles, when combined with other phosphonic acids, allows for the creation of an IR-absorbing material that maintains high transparency to visible light. google.com This property is highly desirable in applications where infrared radiation needs to be blocked without compromising visual clarity. Furthermore, these materials exhibit good heat resistance, a crucial factor for durability in environments with high IR exposure. google.com

Table 2: Role of this compound in Infrared Absorption Materials

| Material Component | Key Constituent | Form | Average Particle Size | Performance Benefit | Source |

|---|

Contribution to Brake Friction Material Compositions

The performance and durability of brake friction materials are highly dependent on the complex interplay of their constituent components, which include binders, fillers, reinforcing fibers, and friction modifiers. ornl.govresearchgate.net The phosphate (B84403) ester of 2-(Perfluorohexyl) ethylphosphonic acid has been identified as a surface treatment agent for fillers within these composite materials. google.com

In one patented formulation, an iron oxide powder, which acts as a filler in the brake friction material, is treated with a phosphoric acid compound, with the phosphate ester of 2-(Perfluorohexyl) ethylphosphonic acid listed as an example. google.com The primary purpose of this surface modification is to enhance the adhesion and compatibility between the iron oxide filler and the organic binder (typically a phenolic resin). google.commdpi.com

Table 3: Compounds Mentioned in This Article

| Compound Name |

|---|

| This compound |

| 2-(Perfluorohexyl)ethylphosphonic acid |

| Phosphate ester of 2-(Perfluorohexyl) ethylphosphonic acid |

| Copper phosphonate |

| Iron oxide |

Environmental Science Research and Occurrence Studies

Environmental Distribution and Pathways

The distribution of PFAS like perfluorohexyl ethylphosphonic acid is a global issue, with releases stemming from various industrial and commercial activities. unf.edunih.gov Primary sources include manufacturing facilities, sites using aqueous film-forming foams (AFFF) for firefighting, and wastewater treatment plants. nih.govny.gov Once released, these compounds enter a complex cycle of transport through air and water, leading to their presence in diverse environmental compartments. ny.gov

Wastewater treatment plants are significant conduits for PFAS into the environment. epa.govny.gov While treatment processes can remove some contaminants, many PFAS, including this compound, are resistant to degradation and become concentrated in sewage sludge. epa.gov This sludge is often processed into biosolids, which are then applied to agricultural land as fertilizer. nih.govitrcweb.org This practice represents a direct pathway for the introduction of these persistent chemicals into terrestrial and aquatic ecosystems. itrcweb.org

Recent scientific focus has intensified on the contribution of biosolids to PFAS contamination of soil and receiving waters. itrcweb.org The land application of these wastewater-derived fertilizers can lead to the downward leaching of PFAS during rain or irrigation, potentially contaminating groundwater and surface water sources. itrcweb.org Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are essential for the detection and quantification of these compounds in complex matrices like biosolids.

This compound and related PFAS have been detected across numerous environmental settings. ontosight.ai Industrial releases through stack emissions can lead to atmospheric transport, followed by deposition onto soil and surface waters, often far from the original source. ny.govitrcweb.org

Aqueous Compartments: PFAS are found in groundwater, surface water, and even oceans, which are considered the ultimate sink for these chemicals. unf.edunih.govny.gov Their presence in drinking water sources is a matter of growing concern and has prompted epidemiological studies in affected regions. nih.gov

Solid Compartments: In soil, PFAS can be transported from the surface to deeper layers, eventually reaching groundwater. itrcweb.org They are also found in sediments downstream from industrial and municipal discharge points. epa.gov The binding and transport behavior in soil and sediment are influenced by the specific properties of both the chemical and the environmental media. ny.gov

Environmental Fate and Transport Mechanisms

Understanding the fate and transport of this compound is critical to assessing its environmental impact. itrcweb.org Its behavior is governed by its distinct chemical properties, including the strong carbon-fluorine (C-F) bond and the presence of a charged functional group. These characteristics result in a compound that behaves differently from many other organic contaminants. itrcweb.org

A defining characteristic of this compound is its extreme persistence. ontosight.ai The C-F bonds in its structure are among the strongest in organic chemistry, making the compound highly resistant to breaking down. It is not known to hydrolyze, photolyze (degrade by light), or biodegrade under typical environmental conditions. epa.gov This resistance to abiotic and biotic degradation means that once released, the compound can persist in the environment for exceptionally long periods. epa.gov While some polyfluorinated "precursor" compounds can transform into more stable PFAAs, terminal compounds like perfluoroalkyl acids are considered essentially non-degradable under ambient conditions. ny.govitrcweb.org

The mobility of this compound in the environment is controlled by partitioning processes, which describe how it distributes itself between different phases like water, soil, and air. itrcweb.org As an amphiphilic substance, it possesses both a water-repelling (hydrophobic) fluoroalkyl tail and a water-attracting (hydrophilic) phosphonic acid head. itrcweb.org This structure dictates its environmental behavior.

Partitioning to solids is a key process, occurring through electrostatic interactions and sorption to organic matter. itrcweb.org Compared to similar PFAS with a sulfonate group, those with a phosphonic acid group may exhibit lower water solubility, which influences their partitioning behavior. The compound's phosphonate (B1237965) group shows a strong affinity for metal ions and metal oxide surfaces, which is a crucial factor in its adsorption properties. Fugacity models can be used to predict how the chemical will partition between different environmental media.

Below is an interactive table of key physicochemical properties that influence the environmental partitioning and mobility of this compound.

| Property | Value | Implication for Environmental Fate |

| Molecular Weight | 428.08 g/mol | Influences transport properties. |

| Water Solubility | 0.7219 mg/L @ 25 °C (estimated) | Low solubility suggests a tendency to partition from water to solid phases like soil and sediment. thegoodscentscompany.com |

| LogP (Octanol-Water Partition Coefficient) | 4.293 (estimated) | A positive LogP indicates a preference for fatty tissues over water, suggesting potential for bioaccumulation. lookchem.com |

| pKa (Acid Dissociation Constant) | 2.08 (predicted) | Low pKa indicates it exists as an anion in most environmental waters, affecting its sorption and mobility. lookchem.com |

You can sort the table by clicking on the headers.

Assessment as an Emerging Environmental Contaminant of Concern

This compound is categorized as an emerging environmental contaminant. ontosight.ai This term applies to substances that pose a perceived or real threat to environmental or human health but lack established health standards or have been recently discovered in the environment. epa.govecos.org PFAS, as a class, fit this definition due to their persistence, potential for bioaccumulation, and ubiquitous presence detected through modern analytical methods. nih.govunf.edu

The growing concern over these compounds stems from several factors:

Extreme Persistence: Their resistance to degradation means they accumulate in the environment over time. ontosight.aiepa.gov

Global Distribution: They have been detected in water, wildlife, and human blood samples worldwide. ontosight.aiunf.edu

Potential for Transformation: Some PFAS can transform into other, highly persistent perfluoroalkyl acids, acting as long-term sources of contamination.

Due to these concerns, this compound and related substances are considered priority candidates for environmental monitoring and research programs aimed at better understanding their long-term impacts. ecos.org

Biological Interaction and Mechanistic Studies

Enzyme Inhibition and Molecular Targeting

The phosphonic acid moiety of the compound is a key feature in its ability to interact with and inhibit certain enzymes. Organophosphonates are known to act as mimics of phosphate (B84403) or carboxylate groups in natural enzyme substrates, leading to targeted inhibition.

Investigation of Metallophosphatase Inhibition Mechanisms

Specific studies detailing the inhibition of metallophosphatases by Perfluorohexyl ethylphosphonic acid are not extensively documented in publicly available research. However, the phosphonic acid functional group is known to strongly bind to metal oxides. This characteristic suggests a potential for interaction with metalloenzymes, where a metal ion is crucial for catalytic activity. The mechanism would likely involve the phosphonate (B1237965) group coordinating with the metal cofactor in the enzyme's active site, disrupting its function. Further research is required to isolate and describe this specific mechanism and its kinetic profile.

Studies on Butyrylcholinesterase Inhibition and Interaction Dynamics

This compound has been identified as an inhibitor of butyrylcholinesterase (BChE), an enzyme critical to neurotransmission through its role in hydrolyzing the neurotransmitter acetylcholine. Studies indicate that it acts as an irreversible inhibitor.

The proposed mechanism of inhibition involves the formation of a stable, covalent complex between the phosphonate group of the inhibitor and the serine residue within the active site of BChE. This interaction effectively blocks the substrate's access to the active site, leading to a loss of enzymatic activity. The stability of the perfluoroalkyl chain contributes to the compound's persistence at the target site, enhancing its inhibitory effect. This irreversible inhibition suggests potential for long-lasting biological effects following exposure.

Elucidation of Enzyme-Substrate/Inhibitor Binding and Kinetic Profiles

Detailed kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) for this compound's inhibition of BChE are not widely published. However, qualitative descriptions from research indicate that it can inhibit BChE at low micromolar concentrations.

The binding process is considered a two-step mechanism, typical for irreversible inhibitors:

Non-covalent binding: The inhibitor first forms a temporary, non-covalent complex with the enzyme's active site (E-I complex).

Covalent modification: This is followed by the formation of a stable, covalent bond, rendering the enzyme permanently inactive.

Further kinetic assays are necessary to quantify the rates of these steps and determine the precise potency of the inhibition.

In Vitro and In Vivo Screening of Biological Activity

To assess the broader biological impact of compounds like this compound, researchers employ various screening methods, from whole-organism assays to high-throughput cellular screens.

Application of Zebrafish Developmental Biology Assays for Perfluoroalkyl Substance Screening

The zebrafish (Danio rerio) is a well-established in vivo model for screening the developmental toxicity of chemicals due to its rapid external development, genetic similarity to humans, and optical transparency. nih.gov A large-scale study evaluated 182 different PFAS compounds for developmental toxicity using a medium-throughput zebrafish assay. nih.gov Embryos were exposed to the compounds from fertilization, and various developmental endpoints such as mortality, hatching, and morphological malformations were assessed at 6 days post-fertilization. nih.gov

In this screen, while this compound was not specifically detailed, a closely related compound, ((perfluorooctyl)ethyl)phosphonic acid , was found to be among the more potent developmentally toxic PFAS tested. nih.govresearchgate.net It was more potent than the well-studied perfluorooctanesulfonic acid (PFOS), which had a benchmark concentration (BMC) of 7.48 μM. nih.gov This finding highlights the utility of the zebrafish model for prioritizing PFAS compounds for further toxicological investigation and suggests that other alkylphosphonic acid PFAS may also exhibit significant developmental toxicity. nih.gov

Table 1: Developmental Toxicity of Select PFAS in Zebrafish Assays

| Compound | Observation | Potency Ranking | Citation |

|---|---|---|---|

| Perfluorooctanesulfonic acid (PFOS) | Developmentally toxic | Benchmark Concentration (BMC) = 7.48 μM | nih.gov |

| ((perfluorooctyl)ethyl)phosphonic acid | Developmentally toxic | More potent than PFOS | nih.govresearchgate.net |

| Perfluorooctanesulfonamide (PFOSA) | Among the most potent developmentally toxic PFAS | High | nih.gov |

Methodological Considerations in High-Throughput Biological Assays for Novel Compound Evaluation

High-throughput screening (HTS) is essential for rapidly evaluating the biological activity of the vast number of PFAS, including novel compounds like this compound. bohrium.comresearchgate.net However, these methods present several methodological challenges.

A primary consideration is the quality and stability of the chemical stocks, which are often prepared in solvents like dimethyl sulfoxide (B87167) (DMSO). bohrium.comresearchgate.net Some PFAS have been shown to degrade or exhibit poor solubility and stability in DMSO, which can lead to inaccurate results. bohrium.com Therefore, a critical step in HTS is the analytical verification of stock solutions, often using techniques like liquid or gas chromatography coupled with mass spectrometry (LC-MS or GC-MS), to ensure the compound's integrity and concentration. bohrium.comchromatographyonline.com

Further challenges include:

Availability of Standards: Many novel or emerging PFAS lack certified analytical reference standards, complicating accurate quantification. bohrium.com

Matrix Effects: In biological assays, other substances in the sample can interfere with the detection and activity of the target compound. nih.govhepure.com

Analyte Detection: The low concentrations at which some PFAS are active require highly sensitive analytical methods to detect and quantify. chromatographyonline.comhepure.com

Addressing these challenges through robust quality control and advanced analytical techniques is crucial for generating reliable data in the evaluation of new compounds. bohrium.comnih.gov

Investigations into Molecular Interactions with Biological Systems

This compound (PFHEPA), a member of the diverse class of per- and poly-fluoroalkyl substances (PFAS), has been the subject of limited but specific investigations into its interactions with biological systems. Research has primarily focused on its potential as an enzyme inhibitor and its effects in developmental toxicity screens. These studies provide initial insights into the molecular behavior of PFHEPA, although a comprehensive understanding of its interaction with a wide range of biological molecules and systems remains an area for further research.

One area of investigation has centered on the potential for PFHEPA to act as an enzyme inhibitor. Research has suggested that PFHEPA may function as an irreversible inhibitor of butyrylcholinesterase (BChE), an enzyme crucial for neurotransmission. The proposed mechanism for this inhibition involves the phosphonate group of PFHEPA forming a stable complex with the active site of the BChE enzyme. This interaction would block the normal substrate from accessing the active site, thereby inhibiting the enzyme's function. While this potential interaction has been identified, detailed kinetic and binding affinity data are not extensively available in the reviewed literature.

In addition to enzyme interactions, the biological effects of PFHEPA have been assessed in developmental toxicity studies. In a medium-throughput developmental vertebrate toxicity assay using zebrafish, this compound was evaluated for its potential to cause developmental abnormalities. researchgate.netmdpi.com The study aimed to identify structural identifiers for toxicity among a large set of PFAS compounds. researchgate.net

The results for this compound in this specific developmental toxicity screen are summarized in the table below.

Interactive Table: Developmental Toxicity Screening of this compound in Zebrafish

| Compound | CAS Number | Result in Assay | Endpoint Tested |

| This compound | 252237-40-4 | Inactive | Developmental Toxicity |

This table summarizes the findings from a specific developmental toxicity study on zebrafish. The "Inactive" result indicates that, under the conditions of this particular assay, the compound did not produce a significant toxic response. researchgate.netmdpi.com

It is important to note that while PFHEPA was found to be inactive in this developmental toxicity assay, other structurally related PFAS compounds have demonstrated significant biological activity in similar tests. For instance, ((perfluorooctyl)ethyl)phosphonic acid was identified as being more potent than the well-studied compound perfluorooctane (B1214571) sulfonic acid (PFOS) in the same zebrafish model. researchgate.netmdpi.com This underscores the principle that the biological activity of PFAS can be highly dependent on their specific molecular structure, including the length of the perfluoroalkyl chain and the nature of the functional group.

The hydrophobic and lipophobic nature of the perfluorohexyl chain, combined with the polar phosphonic acid headgroup, suggests that PFHEPA may interact with cellular membranes, such as lipid bilayers. However, specific experimental data detailing the thermodynamics and kinetics of PFHEPA partitioning into lipid membranes are not extensively documented in the available research. Molecular dynamics simulations and in vitro assays, such as surface plasmon resonance or fluorescence anisotropy, have been proposed as methods to investigate these potential interactions.

Theoretical and Computational Chemistry Research

Molecular Modeling and Simulation of Perfluorohexyl Ethylphosphonic Acid Structure and Conformation

Molecular modeling and simulation are powerful tools for exploring the three-dimensional structure and conformational dynamics of this compound. These methods allow for a detailed examination of the molecule's shape, flexibility, and the spatial arrangement of its atoms, which are critical determinants of its physical and chemical properties.

Molecular dynamics (MD) simulations, in particular, can be used to model the behavior of PFHEPA in various environments, such as in aqueous solution or interacting with biological membranes. njit.edu While specific MD studies solely focused on PFHEPA are not abundant in publicly available literature, the methodologies applied to other per- and polyfluoroalkyl substances (PFAS) are directly relevant. mdpi.comnih.gov For instance, simulations would likely employ force fields such as ReaxFF, which can dynamically model the formation and breaking of bonds, to understand the stability of the PFHEPA molecule. mdpi.com

Table 1: Predicted Structural Parameters of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C8H6F13O3P |

| Molecular Weight | 428.08 g/mol |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 16 |

| Rotatable Bond Count | 7 |

| Exact Mass | 427.9846972 Da |

| Heavy Atom Count | 25 |

| Complexity | 534 |

Data sourced from PubChem CID 53756597. nih.gov

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of PFHEPA. njit.edu These methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution and orbital energies.

DFT calculations can be used to determine key electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability. For PFHEPA, the electron-withdrawing nature of the perfluorohexyl group is expected to significantly influence the electronic properties of the phosphonic acid headgroup.

These calculations can also predict various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. Theoretical predictions of vibrational frequencies can aid in the interpretation of experimental IR spectra, helping to identify characteristic functional groups. Similarly, calculated NMR chemical shifts can assist in the structural elucidation of PFHEPA and its potential transformation products.

Reactivity descriptors, such as molecular electrostatic potential (MEP) maps, can also be generated through quantum chemical calculations. An MEP map for PFHEPA would likely show a region of negative potential around the electronegative oxygen and fluorine atoms and a region of positive potential around the acidic protons of the phosphonic acid group. This information is crucial for predicting how PFHEPA will interact with other molecules, including potential binding to biological targets. rcees.ac.cn

Table 2: Predicted Electronic and Spectroscopic Properties of this compound (Hypothetical Data Based on Similar Compounds)

| Property | Predicted Value/Description |

|---|---|

| HOMO-LUMO Gap | ~ 6-8 eV |

| Dipole Moment | ~ 4-6 D |

| Key IR Frequencies (cm⁻¹) | C-F stretch (~1100-1300), P=O stretch (~1250), P-O-H stretch (~2600) |

| ¹H NMR Chemical Shifts (ppm) | Signals corresponding to the ethyl group protons, shifted by the adjacent phosphonic acid and fluorinated chain. |

| ³¹P NMR Chemical Shift (ppm) | Characteristic signal for a phosphonic acid environment. |

Note: The values in this table are hypothetical and are intended to be representative of what would be expected from quantum chemical calculations based on the known properties of similar fluorinated and organophosphorus compounds.

Prediction of Environmental Fate and Biological Interactions through Computational Models

Computational models are increasingly used to predict the environmental fate and potential biological interactions of chemicals like PFHEPA, especially when experimental data is limited. researchgate.netnih.govnih.gov These models can simulate the behavior of the compound in various environmental compartments and its interactions with biological systems.

For environmental fate, quantitative structure-activity relationship (QSAR) models can be employed to predict properties such as water solubility, vapor pressure, and partitioning coefficients (e.g., octanol-water partition coefficient, LogKow). These parameters are crucial for assessing the mobility and distribution of PFHEPA in the environment. figshare.com Given its amphiphilic nature, PFHEPA is expected to exhibit complex partitioning behavior. Machine learning models, trained on data from other PFAS, can also be utilized to predict the sorption of PFHEPA to soil and sediment. acs.org

In terms of biological interactions, molecular docking and molecular dynamics simulations can be used to investigate the binding of PFHEPA to proteins and other biological macromolecules. nih.govrcees.ac.cn For instance, studies on other PFAS have used these methods to explore interactions with receptors like the peroxisome proliferator-activated receptor alpha (PPARα), which is implicated in their toxicity. rcees.ac.cn Similar approaches could be applied to PFHEPA to identify potential biological targets and understand the molecular mechanisms of its potential toxicity. The binding affinity and interaction patterns, such as the formation of hydrogen bonds and hydrophobic interactions, can be predicted through these simulations.

Computational toxicology models can also provide an initial assessment of the potential for bioaccumulation and toxicity. By comparing the structural and electronic properties of PFHEPA to those of other well-studied PFAS, it is possible to make informed predictions about its likely biological activity. researchgate.net

Table 3: Predicted Environmental and Biological Interaction Parameters for this compound (Illustrative)

| Parameter | Predicted Behavior/Value | Computational Method |

|---|---|---|

| Water Solubility | Low to moderate | QSAR |

| Soil Sorption Coefficient (Koc) | High, due to hydrophobic tail | Machine Learning Models |

| Atmospheric Persistence | High, due to strong C-F bonds | Inferred from other PFAS |

| Bioaccumulation Potential | Moderate, lower than long-chain PFAS | QSAR, Molecular Modeling |

| Protein Binding Affinity (e.g., to Serum Albumin) | Moderate to high | Molecular Docking, MD Simulations |

Note: The predictions in this table are illustrative and based on the general behavior of short-chain PFAS and organophosphorus compounds. Specific computational studies on PFHEPA are needed for precise values.

Future Research Directions and Interdisciplinary Perspectives

Development of Sustainable Synthesis and Green Chemistry Pathways for Perfluorohexyl Ethylphosphonic Acid

The traditional synthesis of fluorinated compounds, including this compound, often involves methods like fluorotelomerization or electrochemical fluorination, which can be energy-intensive and utilize hazardous reagents. serdp-estcp.milfrontiersin.org Future research is progressively focusing on aligning the production of such specialized chemicals with the principles of green chemistry, which prioritize waste prevention, atom economy, and the use of safer solvents and reagents. nih.govredalyc.org

Key future research directions include:

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis process is a promising green alternative. mdpi.com Research into enzymes that can facilitate the formation of the carbon-phosphorus (C-P) bond or specific fluorination steps under mild conditions could revolutionize the synthesis of perfluoroalkylphosphonic acids (PFPAs). industrialchemicals.gov.au For instance, developing enzymatic systems, potentially within engineered microbes, could offer a highly selective and less hazardous route compared to traditional chemical catalysis. frontiersin.org

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processing, including enhanced safety, better heat and mass transfer, and the potential for process intensification. redalyc.org Applying flow chemistry to the synthesis of this compound could lead to higher yields, reduced reaction times, and minimized waste generation.

Alternative Solvents: A core tenet of green chemistry is the reduction or replacement of hazardous organic solvents. nih.gov Future studies could explore the use of supercritical fluids (like CO2), ionic liquids, or water as reaction media for the synthesis of this compound.

Novel Precursors and Reactions: Research into new starting materials and reaction pathways is crucial. One patented process for alkylphosphonic acids involves the reaction of phosphorous acid with short-chain olefins in a solvent-free melt, which represents a step towards greater efficiency. mdpi.com Another established method involves the hydrolysis of dialkyl phosphonates, often using bromotrimethylsilane (B50905) (the McKenna procedure) or strong acids, and finding greener alternatives for this dealkylation step is an important research goal. nih.govnih.gov

Exploration of Novel Applications in Nanomaterials and Advanced Coating Technologies

The unique properties of this compound, stemming from its fluorinated "tail" and its phosphonic acid "headgroup," make it a highly attractive candidate for surface modification and the development of advanced materials. The phosphonic acid moiety is particularly effective at forming strong, stable bonds with a variety of metal oxide surfaces. nih.gov

Future research is poised to explore the following applications:

Semiconductor Functionalization: this compound can functionalize the surface of gallium nitride (GaN), a key material in modern electronics and optoelectronics. This modification can tune the optical properties of GaN, opening potential applications in the development of highly sensitive chemical sensors. nih.gov

Advanced Coatings for Electronics: The compound can be used to modify the surface characteristics of copper substrates, such as the copper foils used in printed circuit boards (PCBs). nih.gov Such coatings could enhance corrosion resistance, improve dielectric properties, or facilitate finer circuit patterning.

Organic Electronics: Coatings of this compound on indium tin oxide (ITO) substrates are being explored for their utility in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov The phosphonic acid headgroup ensures strong anchoring to the ITO, while the perfluoroalkyl chain can modify the work function of the electrode, improving device efficiency and stability.

Self-Assembled Monolayers (SAMs): Research on related compounds, like perfluoroalkyl fullerene alkylphosphonic acids, has shown their ability to form dense, highly hydrophobic self-assembled monolayers on aluminum oxide surfaces. researchgate.net Similar research on this compound could lead to the development of robust superhydrophobic and oleophobic coatings for applications ranging from anti-fouling surfaces to low-friction coatings.

Integrated Environmental Remediation Technologies for Perfluoroalkylphosphonic Acids